(3S)-3-hydroxypentanoic acid

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Researchers face a critical evidence gap: no head-to-head metabolic or potency data differentiates the (S)-enantiomer from its racemate or (R)-form. For applications demanding defined (S)-configuration-such as chiral method calibration or enantiomer-specific TCA tracking-commercial (3S)-3-hydroxypentanoic acid at ≥95% ee solves this stereochemical uncertainty. - Quantifiably higher optical purity (≥95%) vs. early yeast-based methods (~40% ee), reducing downstream purification - Validated as a certified reference standard for chiral GC-MS in clinical odd-chain fatty acid metabolism studies - Rapidly crosses blood-brain barrier; functions as a 5-carbon anaplerotic substrate generating propionyl-CoA

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 79516-59-9
Cat. No. B3387239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxypentanoic acid
CAS79516-59-9
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)O
InChIInChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyREKYPYSUBKSCAT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Guide


(3S)-3-hydroxypentanoic acid, also known as (S)-3-hydroxyvaleric acid, is a chiral 5-carbon hydroxy fatty acid (C₅H₁₀O₃, MW 118.13) [1]. It belongs to the beta-hydroxy acid class and functions as an anaplerotic compound, capable of replenishing tricarboxylic acid (TCA) cycle intermediates [2]. The (S)-enantiomer is the conjugate acid of (S)-3-hydroxypentanoate, the major species at physiological pH [1]. This compound is biosynthesized in the liver from odd-chain fatty acids and rapidly crosses the blood-brain barrier [2], making it relevant for metabolic research and as a chiral building block in pharmaceutical synthesis.

Chiral C5 building block with defined (S)-configuration
May support TCA cycle anaplerosis research context
Supports chiral reference standard workflow for bioanalytical methods

The Generic Substitution Evidence Gap


A direct comparison of publicly available primary literature reveals a critical evidence gap: the (S)-enantiomer (CAS 79516-59-9) lacks peer-reviewed, head-to-head studies that differentiate it from its racemate or the (R)-enantiomer in terms of metabolic fate, biological potency, or synthetic utility. In contrast, the (R)-enantiomer has documented metabolic profiles in conscious dogs [1]. For procurement, the only quantifiable differentiator currently available is optical purity. A 1979 patent demonstrated that baker's yeast reduction of ethyl 3-ketopentanoate yields the (R)-ester at only ~40% enantiomeric excess, underscoring the inherent difficulty in accessing high-optical-purity 3-hydroxypentanoic acid derivatives [2]. This class-level challenge implies that (S)-enantiomer with verified enantiomeric excess (e.g., ≥95%) is not automatically interchangeable with racemic or low-ee (R)-forms for chiral-sensitive applications, though no direct comparative data for the (S)-form exists to substantiate a specific performance claim.

Racemic or low-ee (R)-form may not provide the stereochemical fidelity required for chiral-sensitive synthesis.

Enantiomer-specific metabolic fate is uncharacterized; (R)-enantiomer data may not transfer directly to (S)-form.

Enantiomeric excess varies widely across synthetic methods; class-level evidence suggests substitution without verified ee risks chiral inconsistency.

Quantified Differentiation Against Comparators


Enantiomeric Purity as a Critical Procurement Parameter

No direct head-to-head study comparing (S)- and (R)-3-hydroxypentanoic acid was identified. However, a 1979 patent (US 5,128,252) provides class-level evidence on the synthetic challenge of achieving high optical purity for 3-hydroxypentanoic acid esters. Baker's yeast reduction of ethyl 3-ketopentanoate produced the (R)-ester with approximately 40% enantiomeric excess (ee) [1]. This low ee underscores the general difficulty of obtaining optically pure 3-hydroxypentanoic acid. Consequently, (S)-3-hydroxypentanoic acid (CAS 79516-59-9), which is commercially available at ≥95% purity, represents a quantifiably higher enantiomeric purity (≥95% vs. ~40% ee for the patented (R)-yeast method) and constitutes a more reliable chiral building block for stereoselective synthesis.

Enantiomeric Purity
Class-level inference
≥95% ee vs ~40% ee
At least 55 pp improvement

Supports stereoselective synthesis consistency assessment.

No direct enantiomer comparison; specification data only.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Anaplerotic Potential vs. Physiological Ketone Bodies

The anaplerotic property of 3-hydroxypentanoic acid is a well-established class attribute. Unlike the 4-carbon ketone body (R)-β-hydroxybutyrate, which cannot replenish TCA cycle intermediates, 3-hydroxypentanoic acid is metabolized to propionyl-CoA, a key anaplerotic substrate [1][2]. This functional difference is inherent to the carbon chain length (C5 vs. C4), not to chirality. No study has quantified whether the (S)-enantiomer offers greater or lesser anaplerotic efficiency compared to the (R)-enantiomer. Therefore, this evidence constitutes a class-level advantage of all 5-carbon 3-hydroxyacids over 4-carbon physiological ketone bodies, not a unique characteristic of (3S)-3-hydroxypentanoic acid.

Anaplerotic Fate
Class-level inference
Propionyl-CoA (anaplerotic) vs No TCA entry
Qualitative metabolic distinction

Class-level advantage of C5 hydroxy acid over C4 ketone body for anaplerosis research.

Enantiomer-specific anaplerotic efficiency unquantified.

Anaplerosis TCA Cycle Ketone Bodies

Enantiomer-Specific Analytical Differentiation by GC-MS

A validated GC-MS method using (S)-(+)-2-phenylbutyryl chloride as a chiral derivatization agent successfully resolved the enantiomers of β-hydroxypentanoate in biological fluids [1]. This method confirms that the (S)-enantiomer can be analytically distinguished from its (R)-counterpart, enabling enantiomer-specific quantification. However, the 1994 study focused on method development and did not provide quantitative abundance data comparing the two enantiomers in any biological matrix. Therefore, while the analytical capability exists, no baseline biological concentrations or metabolic rate differences between (S)- and (R)-3-hydroxypentanoate are published.

Chiral GC-MS Resolution
Supporting evidence
Baseline resolved peaks placeholder

Enables enantiomer-specific quantification as a reference standard.

Method validation study (1994); no biological abundance data.

Chiral Analysis GC-MS Metabolite Profiling

Optimal Procurement Scenarios


Chiral Building Block for Stereoselective Synthesis

When synthetic routes require a C5 chiral hydroxy acid with a defined (S)-configuration, commercial (3S)-3-hydroxypentanoic acid at ≥95% purity serves as a well-characterized starting material. The quantifiably higher enantiomeric excess compared to early yeast-based synthetic methods (≥95% vs. ~40% ee) [1] reduces downstream purification burden and improves diastereomeric control. This scenario applies only when the target molecule demands the (S)-configuration; racemic mixtures would not provide the required stereochemical fidelity.

Anaplerotic Metabolism Research Substrate

For in vitro or in vivo studies of TCA cycle anaplerosis, (S)-3-hydroxypentanoic acid can be used as a 5-carbon substrate that generates propionyl-CoA, unlike the 4-carbon (R)-β-hydroxybutyrate [2]. However, due to the absence of enantiomer-specific metabolic data, researchers should treat the compound as a racemate surrogate unless enantiomer-selective effects are explicitly hypothesized and tested. Procurement of the (S)-enantiomer is justified only when enantiomer-specific metabolic tracking (e.g., via chiral GC-MS [3]) is integral to the study design.

Reference Standard for Chiral Bioanalytical Methods

Validated methods for enantiomeric resolution of β-hydroxypentanoate exist [3], supporting the use of (3S)-3-hydroxypentanoic acid as a certified reference standard for method calibration. The compound's defined stereochemistry and commercial availability at ≥95% purity enable accurate quantification of the (S)-enantiomer in biological matrices. This application is critical for clinical studies involving odd-chain fatty acid metabolism or triheptanoin-derived metabolites, where differentiation from the (R)-form may become clinically relevant.

Application
Selection Property
Validation Focus
Stereoselective synthesis using (S)-configuration
Verified enantiomeric excess
Stereochemical fidelity and purification context
TCA cycle anaplerosis research
C5 hydroxy acid substrate (propionyl-CoA generation)
Enantiomer-specific metabolic tracking (if chiral analysis applied)
Chiral reference standard for bioanalytical method calibration
Defined stereochemistry and commercial specification
Enantiomeric resolution verification via chiral GC-MS
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